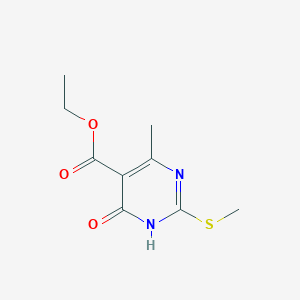
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Cat. No. B1417528
Key on ui cas rn:
344361-90-6
M. Wt: 228.27 g/mol
InChI Key: VNKIDUDNEBXUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07019002B2
Procedure details


A mixture of compound C (60 g; 0.263 mol) and POCl3 (300 mL) was vigorously stirred under reflux temperature for 2 h. Then POCl3 was distilled off under vacuum, the crude solid triturated with water and ethyl acetate and filtered on a Celite pad. The filtrate was neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous solution of sodium bicarbonate, washed with brine and dried over anhydrous sodium sulphate. After concentration the crude reaction mixture was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate=9/1) to yield compound D (31.8 g; 49%) as an orange oil.


Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([S:14][CH3:15])[NH:5][C:6](=O)[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:2]([CH3:1])[N:3]=[C:4]([S:14][CH3:15])[N:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=C(NC(C1C(=O)OCC)=O)SC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux temperature for 2 h
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Then POCl3 was distilled off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude solid triturated with water and ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered on a Celite pad
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with a saturated aqueous solution of sodium bicarbonate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration the crude
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate=9/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1C(=O)OCC)C)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.8 g | |
| YIELD: PERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
